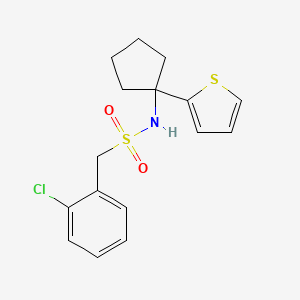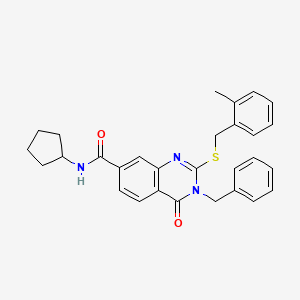
N-Boc-(+/-)-cis-6-amino-cyclo-hex-3-ene-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-Boc-(+/-)-cis-6-amino-cyclo-hex-3-ene-1-carbaldehyde” is a compound that contains a Boc-protected amino group . The Boc (tert-butyloxycarbonyl) group is a protecting group used in organic synthesis, particularly for the protection of amines . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .
Synthesis Analysis
The synthesis of Boc-protected amines and amino acids involves the reaction with a base and the anhydride Boc2O . This process can be conducted under either aqueous or anhydrous conditions . The Boc group is stable towards most nucleophiles and bases . In the case of diamines, when treated with 1 equivalent of (Boc)2O, mono-N-Boc-protected diamines are formed, and with 2–2.5 equivalents of (Boc)2O, rapid formation of di-Boc derivatives occurs .Molecular Structure Analysis
The Boc group is stable towards most nucleophiles and bases . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Chemical Reactions Analysis
The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical And Chemical Properties Analysis
The Boc group is stable towards most nucleophiles and bases . It can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .科学的研究の応用
-
Deprotection of N-Boc Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : The tert-butyloxycarbonyl (Boc) group is widely used as an amine-protecting group in multistep reactions in synthetic organic chemistry as well as in peptide synthesis . The process of removing the Boc group, known as deprotection, is a crucial step in these reactions .
- Methods and Procedures : An efficient and sustainable method for N-Boc deprotection involves the use of a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst . This method allows the deprotection of a wide variety of N-Boc derivatives .
- Results and Outcomes : The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives in excellent yields . The strategy has found advantages in greening, simplicity, and short reaction times, resulting in a useful alternative to standard methods .
-
BOC Protection of Amines
- Scientific Field : Green Chemistry
- Application Summary : The BOC protection of amines is an important process in the synthesis of biologically active molecules . This process involves the use of BOC anhydride and has been studied over various catalytic and solvent systems .
- Methods and Procedures : A green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols is reported in catalyst and solvent-free media under mild reaction conditions .
- Results and Outcomes : The results of the N-BOC protection of various amines are shown in Table 1, and the proposed mechanism for BOC protection of amines in catalyst and solvent-free media is shown in Scheme 2 .
-
One-Pot Amidation of N-Boc Protected Amines
- Scientific Field : Organic Chemistry
- Application Summary : A one-pot synthesis of amides from N-Boc protected amines has been described . This process involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
- Methods and Procedures : The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
- Results and Outcomes : Using this reaction protocol, a variety of N-Boc protected aliphatic amines and aryl amines were efficiently converted to amides with high yields . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .
-
N-BOC Protection of Amines Over Mesoporous SBA-15 Catalyst
- Scientific Field : Green Chemistry
- Application Summary : The role of mesoporous material for an efficient and simple protocol of Nitrogen protected tert-butoxycarbonyl (N-BOC) amines synthesis from various aromatic and aliphatic amines derivatives by using mesoporous SBA-15 catalyst under solvent free condition and without purification methodology is performed at room temperature .
- Methods and Procedures : SBA-15 material was synthesized by hydrothermal method and characterizes the structure functionalities with X-ray diffraction, SEM, BET analysis and FT-IR spectroscopy to confirm the mesoporosity, morphology and functional groups and also surface area of catalyst respectively .
- Results and Outcomes : This methodology provides one of the most straightforward syntheses of N-BOC amines from amines with 95–99% yields in short reaction interval . The catalyst is recovered and reused for the same protocol .
-
Practical One-Pot Amidation of N-Boc Protected Amines
- Scientific Field : Organic Chemistry
- Application Summary : A practical one-pot synthesis of amides from N-Boc protected amines has been described . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
- Methods and Procedures : Using this reaction protocol, a variety of N-Boc protected aliphatic amines and aryl amines were efficiently converted to amides . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .
- Results and Outcomes : This method resulted in high yields of amides from N-Boc protected amines . It offers a promising approach for facile amidation .
-
N-BOC Protection of Amines Over Mesoporous SBA-15 Catalyst
- Scientific Field : Green Chemistry
- Application Summary : The role of mesoporous material for an efficient and simple protocol of Nitrogen protected tert-butoxycarbonyl (N-BOC) amines synthesis from various aromatic and aliphatic amines derivatives by using mesoporous SBA-15 catalyst under solvent free condition and without purification methodology is performed at room temperature .
- Methods and Procedures : SBA-15 material was synthesized by hydrothermal method and characterizes the structure functionalities with X-ray diffraction, SEM, BET analysis and FT-IR spectroscopy to confirm the mesoporosity, morphology and functional groups and also surface area of catalyst respectively .
- Results and Outcomes : This methodology provides one of the most straightforward syntheses of N-BOC amines from amines with 95–99% yields in short reaction interval . The catalyst is recovered and reused for the same protocol .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
tert-butyl N-[(1R,6S)-6-formylcyclohex-3-en-1-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-10-7-5-4-6-9(10)8-14/h4-5,8-10H,6-7H2,1-3H3,(H,13,15)/t9-,10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQADRLITYVWXBL-NXEZZACHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC=CCC1C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC=CC[C@@H]1C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-(+/-)-cis-6-amino-cyclo-hex-3-ene-1-carbaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2398645.png)
![2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2398646.png)
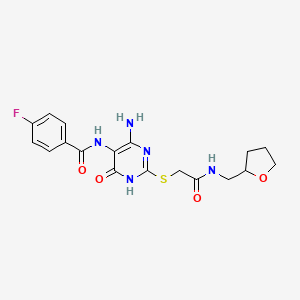
![4-[benzyl(ethyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2398648.png)
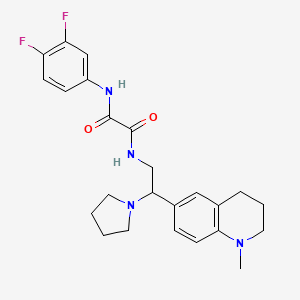
![2-({[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol](/img/structure/B2398652.png)
![2-Chloro-N-(cyclopentylmethyl)-N-[(2-propan-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2398654.png)
![3,4-dichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2398658.png)
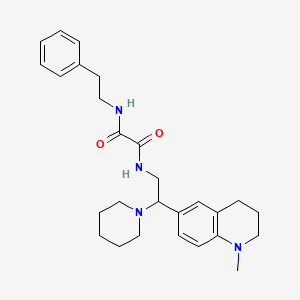
![2-Methyl-5-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2398661.png)
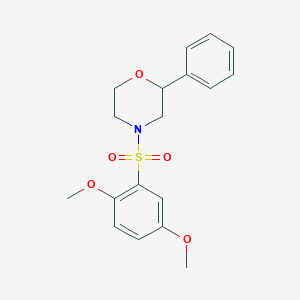
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,4-difluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2398666.png)
